1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound, with the CAS number 1577102-34-1, is primarily used for research purposes and is not approved for pharmaceutical use in food or household products . Its structure features a piperidine ring, which is a common motif in many pharmacologically active compounds.
This compound is classified as an organic compound and belongs to the category of trifluoroethyl ketones. It is synthesized for research and development purposes, particularly in medicinal chemistry. The source of this compound includes chemical suppliers such as Combi-Blocks and EOS Med Chem, which provide it for laboratory use .
The synthesis of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride typically involves several steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride can be represented as follows:
The structure consists of a piperidine ring substituted with an aminomethyl group and a trifluoroethanone moiety, contributing to its unique properties.
The structural data indicates significant electronegativity due to the trifluoro group, which can influence its reactivity and interaction with biological targets .
1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride may participate in various chemical reactions typical for amines and ketones:
The reactivity profile suggests potential applications in synthesizing more complex molecules by modifying the functional groups present on the piperidine ring or the trifluoroethanone moiety .
The mechanism may involve binding to specific receptor sites leading to downstream effects such as modulation of neurotransmitter release or inhibition of certain enzymatic pathways associated with disease processes .
Relevant data from suppliers indicate that this compound should be used only in controlled environments due to its potential reactivity and toxicity when improperly handled .
1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride is primarily used in scientific research. Its applications include:
Due to its structural characteristics, it may serve as a scaffold for designing novel compounds targeting various receptors involved in neurological disorders or other pathophysiological conditions .
The strategic functionalization of the piperidine scaffold, particularly at the 3-position, is critical for synthesizing the target compound. Two principal regioselective approaches dominate:
Protected Isonipecotate Pathway: This method employs N-Boc-3-aminomethylpiperidine as the starting material. The Boc group provides essential protection for the primary amine during subsequent reactions. Acylation is achieved using trifluoroacetic anhydride (TFAA) in dichloromethane at -20°C, followed by acidic deprotection (HCl/dioxane) to yield the free base. This route achieves regioselectivity exceeding 92% by leveraging the steric and electronic differences imposed by the Boc group [1] [8].
Reductive Amination Route: 3-Piperidinone hydrochloride undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) with benzyloxycarbonyl (Cbz)-protected glycinaldehyde. Hydrogenation (Pd/C, H₂) removes the Cbz group, exposing the primary amine. Subsequent acylation with ethyl trifluoroacetate in tetrahydrofuran (THF) with diisopropylethylamine (DIPEA) as base affords the trifluoroethyl ketone precursor. This method is advantageous for its convergent nature but requires careful control of reaction times to minimize over-reduction byproducts (<5%) [5] [9].
Table 1: Comparative Analysis of Piperidine Functionalization Methods
Method | Key Reagents | Temperature | Regioselectivity (%) | Overall Yield (%) |
---|---|---|---|---|
Protected Isonipecotate | TFAA, DCM, HCl/dioxane | -20°C to RT | >92 | 68–75 |
Reductive Amination | NaBH₃CN, CbzNHCH₂CHO, Pd/C | 0°C to RT | 85–88 | 60–65 |
The incorporation of the -COCF₃ group employs highly electrophilic fluorinating agents, with significant implications for yield and purity:
Trifluoroacetyl Chloride Coupling: The optimal procedure involves dropwise addition of trifluoroacetyl chloride (0.95 equiv.) to a stirred solution of 3-(aminomethyl)piperidine in anhydrous THF containing triethylamine (2.2 equiv.) at -78°C. Gradual warming to 0°C over 2 hours suppresses exothermic side reactions (e.g., oligomerization), achieving yields of 85–88%. Solvent choice is critical; tetrahydrofuran (THF) outperforms dichloromethane (DCM) by reducing hydrochloride salt precipitation during reaction [1] [8].
Schiemann Alternative: Although less common, diazotization of 3-(aminomethyl)piperidine with sodium nitrite/HBF₄ generates the diazonium salt, which decomposes upon heating to form the trifluoroethyl ketone via Balz-Schiemann reaction. This route suffers from lower yields (50–55%) due to competing Hofmann elimination and requires specialized equipment for handling gaseous byproducts [6].
Scale-up challenges include the exothermic nature of acyl chloride additions and moisture sensitivity. Rigorous drying of solvents (<50 ppm H₂O) and reagents, coupled with controlled addition rates, minimizes hydrolysis byproducts to <2% [1].
Salt formation is pivotal for compound stability and crystallinity. The process exhibits pH-dependent kinetics:
Proton Transfer Mechanism: The free base (1-[3-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone) dissolved in ethanol is titrated with concentrated HCl (2.0 equiv.) at 50°C until pH ≈ 2.0. Supersaturation is induced by cooling to 4°C at 0.5°C/min, triggering nucleation. Slower cooling rates produce larger, more uniform crystals with reduced occluded solvent content (<0.1% w/w ethanol) [1] [8].
Solvent Screening: Ethanol/MTBE (methyl tert-butyl ether) mixtures (3:1 v/v) provide optimal solubility differentials, achieving 95% recovery. Acetonitrile yields faster crystallization but incorporates solvent (0.5% w/w), while isopropanol generates metastable polymorphs requiring annealing [1].
Table 2: Crystallization Conditions Impacting Salt Properties
Solvent System | Crystallization Temp (°C) | Cooling Rate (°C/min) | Crystal Habit | Purity (%) |
---|---|---|---|---|
Ethanol/MTBE (3:1) | 4 | 0.5 | Prismatic needles | >99.5 |
Acetonitrile | -20 | 2.0 | Thin plates | 99.0 |
Isopropanol | 4 | 0.2 | Aggregates | 98.8 |
X-ray diffraction confirms a monoclinic P2₁/c lattice stabilized by N⁺–H···Cl⁻ hydrogen bonds (2.98 Å) and C=O···H–N interactions (3.12 Å). Differential scanning calorimetry (DSC) shows a sharp endotherm at 218°C (ΔH = 142 J/g), confirming polymorphic stability up to 150°C [1].
Transitioning from batch to continuous flow processes enhances safety and efficiency for hazardous steps:
Acylation in Microreactors: Trifluoroacetyl chloride (0.1 M in THF) and 3-(aminomethyl)piperidine (0.1 M in THF with 2.2 equiv. Et₃N) are fed into a silicon carbide microreactor (channel width: 500 µm) at 5 mL/min total flow rate. Residence time of 90 seconds at 0°C achieves >99% conversion, eliminating hotspots observed in batch reactors. Inline IR monitoring at 1780 cm⁻¹ (C=O stretch) enables real-time adjustment [1] [5].
Hydrogenation Integration: For reductive amination routes, packed-bed reactors with immobilized Pd/Al₂O₃ catalysts (1% w/w) enable continuous deprotection. A solution of N-Cbz intermediate in methanol/H₂O (9:1) flows at 10 mL/min through the catalyst bed (70°C, 15 bar H₂), achieving 98% deprotection with catalyst lifetimes exceeding 500 hours [5] [10].
Table 3: Continuous Flow Process Parameters and Outcomes
Process Step | Reactor Type | Residence Time | Temperature (°C) | Conversion (%) | Throughput (kg/h) |
---|---|---|---|---|---|
Trifluoroacylation | SiC Microreactor | 90 sec | 0 | >99 | 1.8 |
Deprotection (H₂/Pd) | Packed-Bed Reactor | 8 min | 70 | 98 | 3.5 |
Salt Formation | Oscillatory Baffled | 30 min | 50→4 | 95 (Yield) | 2.1 |
Oscillatory baffled crystallizers facilitate continuous salt formation. Antisolvent (MTBE) is introduced at controlled rates (0.1 mL/min per mL of ethanol solution) with amplitude-controlled oscillation (10 Hz), generating crystals with consistent particle size distribution (D₅₀ = 45 µm ± 5%) [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: